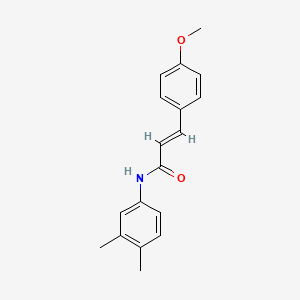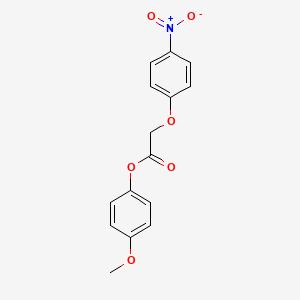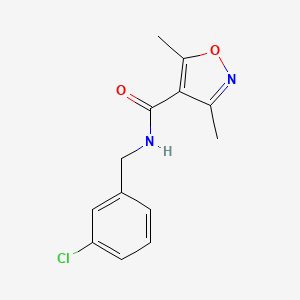
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, also known as DCFO, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. This compound belongs to the family of oxadiazoles, which have been found to possess a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of DNA topoisomerase, which is essential for DNA replication and cell division. In addition, it has been found to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the development and progression of cancer. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has also been found to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit potent biological activity. However, there are also some limitations associated with the use of 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole in lab experiments. For example, its solubility in water is relatively low, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. One potential avenue of research is to explore its potential applications in the field of cancer therapy. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to exhibit potent anticancer activity in vitro, and further studies are needed to determine its efficacy in vivo. Another potential area of research is to explore its potential as an antimicrobial agent. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to exhibit potent antimicrobial activity against various pathogenic microorganisms, and further studies are needed to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis method of 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves the reaction between 2,4-dichlorobenzyl chloride and 4-fluorophenyl hydrazine in the presence of potassium carbonate. The resulting intermediate is then reacted with cyanogen bromide to yield 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. This method has been optimized to improve the yield and purity of 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole.
Scientific Research Applications
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. In addition, it has been found to exhibit potent anticancer activity against various cancer cell lines.
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN2O/c16-11-4-1-10(13(17)8-11)7-14-19-15(21-20-14)9-2-5-12(18)6-3-9/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBMZEQXJVQFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CC3=C(C=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)
![3-(4-chlorophenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5852399.png)


![N-(4-fluorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5852413.png)

![(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid](/img/structure/B5852437.png)
![ethyl ({4-methyl-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)oxy]-2-pyrimidinyl}thio)acetate](/img/structure/B5852441.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5852446.png)

![N-[4-(acetylamino)-3-methylphenyl]benzamide](/img/structure/B5852467.png)
![methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate](/img/structure/B5852472.png)

![2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime](/img/structure/B5852482.png)